molecular formula C14HF23N2O B3043960 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole CAS No. 959577-52-7

1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole

Cat. No.: B3043960
CAS No.: 959577-52-7
M. Wt: 650.13 g/mol
InChI Key: NSGZMAWWDWMSHJ-UHFFFAOYSA-N
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Description

1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative. Compounds with fluorinated groups are often of interest due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of fluorinated groups: Fluorinated alkyl groups can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: These are used to control reaction conditions precisely.

    Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: Typically using strong oxidizing agents.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays due to its unique properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of high-performance materials due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole involves its interaction with molecular targets, which could include enzymes or receptors. The fluorinated groups may enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole: can be compared with other fluorinated pyrazoles and similar fluorinated heterocycles.

Uniqueness

    Thermal Stability: Higher than non-fluorinated analogs.

    Chemical Resistance: Enhanced resistance to oxidation and hydrolysis.

    Hydrophobicity: Increased due to the presence of multiple fluorinated groups.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the presence of multiple fluorinated groups, make it a valuable subject of study in fields ranging from organic chemistry to materials science.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14HF23N2O/c15-5(16,8(22,23)10(26,27)11(28,29)12(30,31)14(35,36)37)2-1-3(7(19,20)21)39(38-2)4(40)6(17,18)9(24,25)13(32,33)34/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGZMAWWDWMSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14HF23N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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